(4-Cyclohexyl-4-methylpentan-2-yl)benzene
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Overview
Description
(4-Cyclohexyl-4-methylpentan-2-yl)benzene is an organic compound that features a benzene ring substituted with a cyclohexyl and a methylpentan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclohexyl-4-methylpentan-2-yl)benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts conditions. The reaction can be carried out using aluminum chloride (AlCl3) as a catalyst. The general reaction scheme is as follows:
Friedel-Crafts Alkylation: Benzene reacts with 4-cyclohexyl-4-methylpentan-2-yl chloride in the presence of AlCl3 to form this compound.
Reaction Conditions: The reaction is typically conducted at low temperatures to control the reactivity and selectivity of the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclohexyl-4-methylpentan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(4-Cyclohexyl-4-methylpentan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Cyclohexyl-4-methylpentan-2-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylbenzene: Similar structure but lacks the methylpentan-2-yl group.
Methylcyclohexylbenzene: Contains a methyl group on the cyclohexyl ring.
Cyclohexylmethylbenzene: Features a cyclohexylmethyl group instead of the methylpentan-2-yl group.
Uniqueness
(4-Cyclohexyl-4-methylpentan-2-yl)benzene is unique due to the presence of both a cyclohexyl and a methylpentan-2-yl group on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(4-cyclohexyl-4-methylpentan-2-yl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28/c1-15(16-10-6-4-7-11-16)14-18(2,3)17-12-8-5-9-13-17/h4,6-7,10-11,15,17H,5,8-9,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQGUVCNMDVPRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C1CCCCC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728534 |
Source
|
Record name | (4-Cyclohexyl-4-methylpentan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128917-63-5 |
Source
|
Record name | (4-Cyclohexyl-4-methylpentan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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